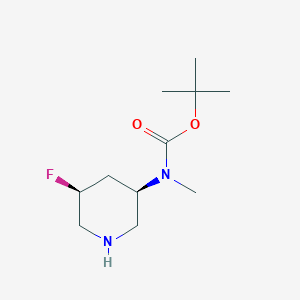

tert-Butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate

Description

Properties

Molecular Formula |

C11H21FN2O2 |

|---|---|

Molecular Weight |

232.29 g/mol |

IUPAC Name |

tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]-N-methylcarbamate |

InChI |

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-8(12)6-13-7-9/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |

InChI Key |

UPBZJZJIXWPUNM-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H]1C[C@@H](CNC1)F |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CC(CNC1)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthetic route generally proceeds through the following key steps:

Step 1: Fluorination of Piperidine Derivative

Introduction of the fluorine atom at the 5-position on the piperidine ring is typically achieved via selective fluorination methods on a suitably functionalized piperidine precursor. The cis stereochemistry is controlled by stereoselective fluorination or by starting from a chiral piperidine scaffold.Step 2: N-Methylation of the Piperidinyl Amine

The nitrogen atom on the piperidine ring is methylated, commonly by reaction with methyl iodide or methyl triflate in the presence of a base such as sodium hydride or potassium carbonate. This step requires careful control to avoid over-alkylation.Step 3: Protection of the Amine as tert-Butyl Carbamate

The free amine is protected using di-tert-butyl dicarbonate (Boc2O) to form the tert-butyl carbamate moiety. This is typically performed in an organic solvent like dichloromethane or tetrahydrofuran (THF) with a base such as triethylamine at low temperature (0–25 °C).

Reaction Conditions and Optimization

Temperature Control: Low temperatures (0–25 °C) are crucial during fluorination and Boc protection to maintain stereochemical integrity and avoid side reactions.

Base Selection: Triethylamine or N,N-diisopropylethylamine (DIPEA) are preferred bases for Boc protection due to their mildness and ability to scavenge acid byproducts.

Solvent Choice: Dry, aprotic solvents like dichloromethane or THF are standard to ensure solubility and reaction efficiency.

Purification: Post-reaction purification typically involves aqueous workup followed by silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) to isolate the pure carbamate.

Comparative Analysis with Related Compounds

The preparation of this compound shares similarities with other fluorinated piperidine carbamates such as tert-butyl N-[(3R)-4,4-difluoropiperidin-3-yl]carbamate and tert-butyl N-[(3S,4S)-4-fluoropiperidin-3-yl]carbamate. These compounds are synthesized by analogous protection of amines with Boc groups and selective fluorination steps.

In-Depth Research Findings and Notes

The fluorine atom at the 5-position enhances the compound's chemical stability and biological activity by increasing lipophilicity and binding affinity to receptors.

The cis stereochemistry is crucial for biological activity and is controlled during fluorination or by using chiral starting materials.

Methylation of the nitrogen improves pharmacokinetic properties and modulates receptor interactions.

Boc protection is a standard method to protect amines during multistep synthesis, allowing for selective deprotection in later stages.

No direct industrial-scale synthesis protocols are publicly available; however, microwave-assisted reactions and flow microreactor systems have been reported for related carbamate syntheses to improve yield and reduce waste.

Summary Table of Preparation Steps

| Step | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Piperidine derivative, fluorinating agent (e.g., NFSI) | 0–25 °C, 1–3 h | Introduce fluorine at 5-position | Stereoselectivity critical |

| 2 | Sodium hydride, methyl iodide, THF | 0 °C to RT, 1–2 h | N-Methylation | Avoid overalkylation |

| 3 | Di-tert-butyl dicarbonate, triethylamine, DCM | 0–25 °C, 0.5–1 h | Boc protection of amine | High yield, mild conditions |

Chemical Reactions Analysis

TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the carbamate group, using nucleophiles like amines or thiols.

Scientific Research Applications

TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis:

Biological Studies: Researchers use this compound to study the effects of fluorinated piperidines on biological systems, including their interactions with enzymes and receptors.

Mechanism of Action

The mechanism of action of TERT-BUTYL ((3R,5S)-5-FLUOROPIPERIDIN-3-YL)(METHYL)CARBAMATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the carbamate group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the desired biological effects.

Comparison with Similar Compounds

Fluorinated vs. Non-Fluorinated Analogs

- tert-Butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS 1456803-43-2, ): The trifluorophenyl group introduces pronounced lipophilicity and steric bulk, likely enhancing target selectivity but reducing aqueous solubility compared to the mono-fluorinated piperidine .

Heterocyclic Comparisons

- tert-Butyl ((3-fluoropyridin-2-yl)methyl)carbamate (CAS 886851-28-1, ): The aromatic pyridine ring confers rigidity and planar geometry, contrasting with the saturated, conformationally flexible piperidine. This impacts binding to flat binding pockets (e.g., kinase ATP sites) .

Physicochemical and Pharmacokinetic Properties

Notes:

- Fluorine increases logP by ~0.3–0.5 compared to hydroxyl groups but reduces solubility due to hydrophobic effects.

- The cis configuration may enhance solubility slightly compared to trans isomers due to reduced molecular symmetry .

Biological Activity

tert-Butyl (cis-5-fluoropiperidin-3-yl)(methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as a pharmacological agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 232.3 g/mol

- CAS Number : 1363382-99-3

- IUPAC Name : tert-butyl rel-((3S,5R)-5-fluoropiperidin-3-yl)(methyl)carbamate

This structure features a fluorinated piperidine ring, which is known to enhance biological activity through interactions with various molecular targets.

The mechanism of action for this compound involves its ability to interact with neurotransmitter receptors and enzymes, potentially modulating their activity. The fluorinated piperidine moiety may enhance binding affinity to specific biological targets, which is crucial for its therapeutic effects.

Neuroprotective Effects

Recent studies have indicated that compounds with similar structures exhibit neuroprotective effects against amyloid beta (Aβ) toxicity, a hallmark of Alzheimer's disease. For instance:

- In Vitro Studies : Compounds like M4 (related to tert-butyl carbamates) demonstrated protective effects on astrocytes against Aβ-induced cell death by reducing inflammatory markers such as TNF-α and oxidative stress indicators .

- In Vivo Models : In animal studies, similar compounds have shown a reduction in Aβ aggregation and improved cognitive function when administered alongside scopolamine, a drug that induces memory deficits .

Interaction with Receptors

Research indicates that this compound may interact with various neurotransmitter receptors, including:

- Acetylcholinesterase Inhibition : This action may contribute to enhanced cholinergic signaling, which is beneficial in treating cognitive disorders.

- Dopaminergic and Serotonergic Systems : The compound's structural features suggest potential interactions with dopamine and serotonin receptors, which could influence mood and anxiety pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| tert-butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate | CHFNO | Potential for varied receptor interactions |

| tert-butyl ((3S,4S)-4-amino-piperidin-3-yl)carbamate | CHNO | Amino group enhances reactivity |

| tert-butyl N-[cis-(3-fluoropiperidin-4-yl)]carbamate | CHFNO | Different stereochemistry affecting activity |

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Case Studies and Research Findings

- Neuroprotective Studies : In a study examining the effects of related carbamate compounds on neuroprotection, it was found that these compounds could significantly reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents .

- Pharmacological Applications : Research has highlighted the potential use of this compound as a lead compound in drug development targeting central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further pharmacological exploration .

Q & A

Q. What synthetic routes are commonly used to prepare tert-butyl carbamate derivatives with fluorinated piperidine rings?

- Methodological Answer: A typical approach involves: (i) Fluorination of a piperidine precursor using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH. (ii) Protection of the amine group with tert-butyloxycarbonyl (Boc) via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP). (iii) Methylation of the secondary amine using methyl iodide or dimethyl sulfate under Schotten-Baumann conditions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction conditions for synthesizing this compound with high enantiomeric excess?

- Methodological Answer: Employ quantum chemical calculations (e.g., transition-state modeling with Gaussian or ORCA) to predict steric and electronic effects influencing stereoselectivity. Use molecular dynamics simulations to screen solvents and catalysts (e.g., chiral Lewis acids) that favor cis-configured intermediates. Validate predictions with small-scale experiments and refine using Design of Experiments (DoE) protocols .

Q. What strategies mitigate competing side reactions during fluorination of the piperidine ring?

- Methodological Answer:

- Temperature Control: Perform fluorination at subambient temperatures (–10°C to 0°C) to suppress over-fluorination or ring-opening side reactions.

- Protecting Group Strategy: Temporarily protect reactive sites (e.g., hydroxyl or amine groups) with acid-labile groups (e.g., TMS or TBS) to direct fluorination regioselectivity.

- Real-Time Monitoring: Use in-situ IR or Raman spectroscopy to track reaction progress and quench at optimal conversion .

Q. How can researchers resolve contradictions in reported toxicity data for fluorinated carbamates?

- Methodological Answer: (i) Comparative Toxicology: Conduct parallel assays (e.g., Ames test, micronucleus assay) on structurally analogous compounds to identify structure-activity relationships (SARs) for mutagenicity. (ii) Metabolite Profiling: Use LC-HRMS to identify reactive metabolites (e.g., fluorinated aldehydes) that may explain discrepancies between in vitro and in vivo toxicity. (iii) Species-Specific Differences: Compare metabolic pathways in human hepatocytes vs. rodent models to assess translational relevance .

Key Research Challenges

- Stereochemical Purity: Fluorine’s electronegativity may distort piperidine ring conformation, complicating chiral resolution.

- Fluorine-Mediated Reactivity: Fluorine substituents can alter reaction kinetics in unexpected ways (e.g., via hydrogen-bonding networks in crystal lattices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.